molecular formula C77H122N20O17 B12118290 H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH

H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH

Cat. No.: B12118290
M. Wt: 1599.9 g/mol
InChI Key: GJLDYJFNKAUGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH is a synthetic peptide composed of multiple amino acids. This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. Peptides like this one are often used in scientific research due to their ability to mimic natural proteins and peptides, making them valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as tryptophan and methionine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield N-formylkynurenine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological effects. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Another synthetic peptide with a different sequence of amino acids.

    H-DL-Phe-DL-Val-DL-Trp-DL-Glu-DL-Ile-DL-Val-DL-Arg-DL-Lys-DL-Pro-OH: A peptide with a similar sequence but lacking some amino acids present in H-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-Trp-DL-Glu-DL-xiIle-DL-Val-DL-Arg-DL-Lys-DL-Lys-DL-Pro-OH.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and mechanisms that may not be possible with other peptides.

Properties

Molecular Formula

C77H122N20O17

Molecular Weight

1599.9 g/mol

IUPAC Name

1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)

InChI Key

GJLDYJFNKAUGHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.